molecular formula C11H17ClN2O2 B1612178 2-Methoxy-4-(4-morpholinyl)aniline hydrochloride CAS No. 6950-91-0

2-Methoxy-4-(4-morpholinyl)aniline hydrochloride

Cat. No. B1612178
CAS RN: 6950-91-0
M. Wt: 244.72 g/mol
InChI Key: FNXJBLQCWDUTFN-UHFFFAOYSA-N
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Description

“2-Methoxy-4-(4-morpholinyl)aniline hydrochloride” is a chemical compound with the molecular formula C12H18N2O2.ClH . It is a morpholine derivative used in various applications . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for “2-Methoxy-4-(4-morpholinyl)aniline hydrochloride” is 1S/C12H18N2O2.ClH/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14;/h1-4H,5-10,13H2;1H . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of “2-Methoxy-4-(4-morpholinyl)aniline hydrochloride” is 258.75 . It is a powder that is stored at room temperature .

Scientific Research Applications

  • Inhibitor of Src Kinase Activity :

    • Boschelli et al. (2001) discussed the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. They found that replacing the methoxy group with a 3-(morpholin-4-yl)propoxy group increased inhibition of Src kinase activity and Src-mediated cell proliferation (Boschelli et al., 2001).
  • Synthesis and Structural Analysis :

    • Tan Bin (2011) synthesized 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, confirming its structure with IR, 1H NMR, and MS technology. The synthesis method was noted for its ease of operation, short reaction time, and high yield (Tan Bin, 2011).
  • Antimicrobial Activity :

    • Khan et al. (2013) synthesized substituted 4-hydroxyquinolines, which showed potent antimicrobial activity against Helicobacter pylori (Khan et al., 2013).
  • Apoptosis Inducer and Anticancer Agent :

    • Sirisoma et al. (2009) identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and efficacious anticancer agent, showing high blood brain barrier penetration (Sirisoma et al., 2009).
  • Morpholine Derivatives in Chemical Synthesis :

    • Habib et al. (2013) reported the synthesis of novel quinazolinone derivatives with antimicrobial activity, using morpholine and other amines (Habib et al., 2013).

Safety And Hazards

The safety data sheet for “2-Methoxy-4-(4-morpholinyl)aniline hydrochloride” indicates that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary .

properties

IUPAC Name

2-methoxy-4-morpholin-4-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-14-11-8-9(2-3-10(11)12)13-4-6-15-7-5-13;/h2-3,8H,4-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXJBLQCWDUTFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611003
Record name 2-Methoxy-4-(morpholin-4-yl)aniline--hydrogen chloride (1/1)
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Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-morpholinoaniline hydrochloride

CAS RN

6950-91-0
Record name Benzenamine, 2-methoxy-4-(4-morpholinyl)-, hydrochloride (1:1)
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Record name Morpholine, hydrochloride
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Record name 2-Methoxy-4-(morpholin-4-yl)aniline--hydrogen chloride (1/1)
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Record name 2-Methoxy-4-morpholinoaniline hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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